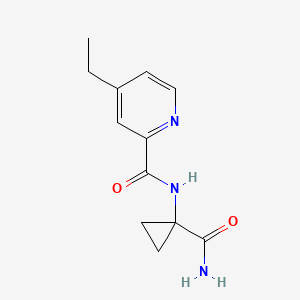![molecular formula C15H22BrN3O B6963909 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B6963909.png)
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide is a chemical compound with a unique structure that holds significant potential for various scientific research applications. This compound is characterized by the presence of a bromine atom, a methyl group attached to a pyridine ring, and a cyclohexyl group attached to a propanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide typically involves a multi-step process. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids to produce novel pyridine derivatives . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki cross-coupling reaction for large-scale synthesis. This includes scaling up the reaction, ensuring consistent yields, and maintaining purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-3-methylpyridin-2-amine
- 6-amino-3-bromo-2-methylpyridine
- 2-aminopyrimidine derivatives
Uniqueness
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .
Properties
IUPAC Name |
3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BrN3O/c1-11-13(16)7-8-14(18-11)17-10-9-15(20)19-12-5-3-2-4-6-12/h7-8,12H,2-6,9-10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOBJBSWKYFGMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NCCC(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-[1-[1-(1-Methylimidazol-2-yl)ethylamino]ethyl]phenyl]pyrrolidin-2-one](/img/structure/B6963836.png)
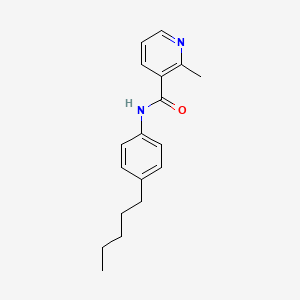
![N-ethyl-N-(2-ethylbutyl)-3-methylimidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B6963846.png)
![N-[1-(1-methylimidazol-2-yl)ethyl]-1-(4-methylpyridin-3-yl)ethanamine](/img/structure/B6963847.png)
![4-fluoro-N-[3-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)-3-oxopropyl]benzamide](/img/structure/B6963862.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6963871.png)
![N,N-dimethyl-5-[[(2-oxopiperidin-3-yl)carbamoylamino]methyl]oxolane-2-carboxamide](/img/structure/B6963879.png)

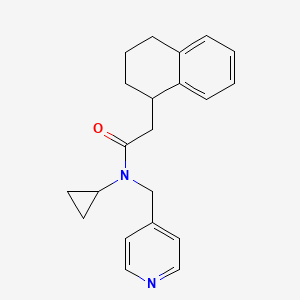
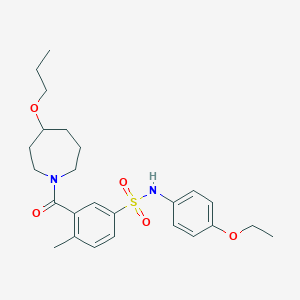
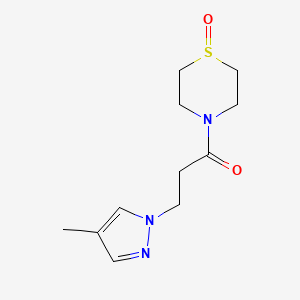
![[1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea](/img/structure/B6963902.png)
![N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963919.png)
